molecular formula C15H13N3OS B10984294 N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide

Cat. No.: B10984294
M. Wt: 283.4 g/mol
InChI Key: DMJOJLRBUJWFCE-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide is a small organic molecule with the following chemical formula:

C17H16N8\text{C}_{17}\text{H}_{16}\text{N}_8C17​H16​N8​

. It belongs to the class of benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . This compound has potential applications in various fields due to its unique structure and properties.

Preparation Methods

Industrial Production Methods:: As of now, there are no established industrial-scale methods for producing this compound. Research efforts are ongoing to optimize its synthesis for large-scale applications.

Chemical Reactions Analysis

Reactivity:: N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide may undergo various chemical reactions, including:

    Oxidation: It could be oxidized under suitable conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituents on the benzimidazole or thiophene rings can be replaced.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.

Major Products:: The major products formed during these reactions would involve modifications to the benzimidazole or thiophene moieties. Further research is needed to identify specific products.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its pharmacological properties for drug development.

    Biological Studies: It may serve as a probe to investigate cellular processes.

    Materials Science: Its unique structure could be useful in designing functional materials.

Comparison with Similar Compounds

While specific similar compounds are not mentioned, further research could compare N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide with related benzimidazole derivatives to highlight its distinct features.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C15H13N3OS/c19-15(13-2-1-7-20-13)16-10-5-6-11-12(8-10)18-14(17-11)9-3-4-9/h1-2,5-9H,3-4H2,(H,16,19)(H,17,18)

InChI Key

DMJOJLRBUJWFCE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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